molecular formula C9H5F4NO B1169062 hemoglobin Hinsdale CAS No. 124364-13-2

hemoglobin Hinsdale

Cat. No.: B1169062
CAS No.: 124364-13-2
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Description

Hemoglobin Hinsdale is a naturally occurring human hemoglobin variant characterized by a point mutation where asparagine is substituted by lysine at position 139 of the beta-globin chain (β139 Asn→Lys) . This residue is located in the H helix, which lines the central water cavity of the hemoglobin tetramer, a region critical for the binding of allosteric effectors . This mutation introduces two additional positive charges into the central cavity, which significantly modulates the protein's functional properties. This variant is an essential tool for researching hemoglobin allostery and oxygen transport mechanics. Its primary research value lies in its distinctly altered oxygen affinity and reduced cooperativity compared to normal human hemoglobin (Hb A) . A key characteristic of Hb Hinsdale is its markedly enhanced sensitivity to chloride ions (Cl⁻) . In chloride-free buffers, Hb Hinsdale exhibits a high oxygen affinity, but the addition of even low concentrations of chloride ions drastically reduces its oxygen binding capacity, a effect much more pronounced than in Hb A . This makes it a unique biological model for studying the electrostatic interactions and heterotropic regulation that control oxygen binding and release. Furthermore, the mutation impairs the protein's interaction with the natural allosteric effector 2,3-bisphosphoglycerate (2,3-BPG) , which binds within the central cavity, providing a direct mechanism to investigate this crucial regulatory pathway . Researchers can use this reagent to explore the molecular basis of cooperativity, the role of electrostatic networks in protein function, and the impact of specific point mutations on quaternary structure transitions. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals . Specific catalog numbers, pricing, and detailed buffer formulations for this reagent should be confirmed directly with the supplier.

Properties

CAS No.

124364-13-2

Molecular Formula

C9H5F4NO

Synonyms

hemoglobin Hinsdale

Origin of Product

United States

Hemoglobin Hinsdale: Detailed Research Findings

Molecular Characterization

Hb Hinsdale is defined by a specific amino acid substitution in its beta-globin chain. The mutation involves the replacement of asparagine (Asn) with lysine (B10760008) (Lys) at position beta 139 (β139(H17)). This particular residue is located within the central cavity of the hemoglobin molecule, a region known to be critically involved in allosteric regulation and the binding of effector molecules such as 2,3-diphosphoglycerate (2,3-DPG). The substitution of a neutral asparagine with a positively charged lysine adds two extra cationic residues to the four normally lining this cavity.

Functional Properties and Biochemical Data

Research on Hb Hinsdale has revealed significant alterations in its oxygen-binding properties and interaction with 2,3-DPG. Initially, Moo-Penn and colleagues, who first discovered this variant, reported a lower oxygen affinity compared to normal adult hemoglobin (HbA) when measured in a specific buffer (0.5 M bis-Tris buffer). However, subsequent detailed studies have shown that the oxygen affinity of Hb Hinsdale is highly sensitive to chloride concentrations. In chloride-free Hepes buffer, Hb Hinsdale exhibits a greatly increased oxygen affinity and lower cooperativity than HbA. This apparent discrepancy was resolved by demonstrating the enhanced chloride effects exhibited by Hb Hinsdale, where very low chloride concentrations can significantly alter both cooperativity and oxygen affinity. For instance, the log P50 values (a measure of oxygen affinity) for HbA and Hb Hinsdale increase by 0.28 and 1.12, respectively, when transitioning from 0.05 M Hepes to 0.05 M bis-Tris at pH 7.0.

The location of the β139(H17) mutation, being close to the 2,3-DPG pocket in the central cavity, directly impacts the variant's interaction with this key allosteric effector. Studies have shown that Hb Hinsdale has a reduced ability to react with 2,3-DPG. Despite these functional changes, tests for the instability of Hb Hinsdale have consistently yielded negative results, indicating that the variant maintains normal structural stability.

Table 1: Key Biochemical Properties of this compound

PropertyThis compound (Hb Hinsdale)Normal Adult Hemoglobin (HbA)Reference
Amino Acid Changeβ139(H17) Asn → LysNormal Asparagine at β139
Mutation LocationCentral cavity, near 2,3-diphosphoglycerate pocketN/A (normal structure)
Oxygen AffinityIncreased (in chloride-free Hepes buffer) / Lower (in 0.5 M bis-Tris buffer)Normal
CooperativityReducedNormal
2,3-DPG InteractionReduced ability to reactNormal
StabilityNormalNormal

Table 2: Log P50 Values and Chloride Sensitivity

Hemoglobin VariantBuffer ConditionLog P50 Change (Δlog P50 from Hepes to bis-Tris)Reference
HbA0.05 M Hepes to 0.05 M bis-Tris+0.28
Hb Hinsdale0.05 M Hepes to 0.05 M bis-Tris+1.12

Clinical Presentation and Detection

Individuals who are heterozygous carriers of Hb Hinsdale are typically clinically and hematologically asymptomatic or present with nearly normal hematological data, sometimes with mild anemia. This silent clinical presentation highlights the importance of laboratory testing for detection.

Hb Hinsdale can be detected through various laboratory techniques:

Cellulose (B213188) Acetate (B1210297) Electrophoresis (pH 8.5): The variant migrates as a band in the Hemoglobin F (HbF) position.

Citrate (B86180) Agar (B569324) Electrophoresis (pH 6.3): Hb Hinsdale exhibits a mobility similar to that of Hemoglobin S (HbS).

High-Performance Liquid Chromatography (HPLC): While not explicitly detailed for Hb Hinsdale in all sources, HPLC is a standard method for identifying and quantifying hemoglobin variants based on their characteristic retention times and is widely used in hemoglobinopathy screening.

The first description of Hb Hinsdale was reported by Moo-Penn and colleagues in an American family in 1989. Since then, genetically independent cases have been identified, including a report of its first occurrence in the Turkish population in 2014 and more recently in Sindh, Pakistan. In heterozygotes, the quantity of Hb Hinsdale is estimated to be around 45-46% of the total hemoglobin.

Molecular Basis of Hemoglobin Hinsdale

Genetic Mutation

The origin of Hemoglobin Hinsdale is a mutation in the genetic code that dictates the sequence of amino acids for the beta-globin protein. This alteration is specific and heritable, affecting the composition of the hemoglobin tetramer.

The defining feature of this compound is the substitution of the amino acid asparagine (Asn) with lysine (B10760008) (Lys) at the 139th position of the beta-globin polypeptide chain. Current time information in Chicago, IL, US.medlineplus.govnih.gov This specific replacement, designated as β139 Asn→Lys, is the fundamental molecular change that gives rise to this hemoglobin variant. dnai.orguniprot.org The substitution introduces a different amino acid with distinct chemical properties at a critical location within the protein.

This amino acid substitution results from a point mutation at codon 139 of the beta-globin gene (HBB). The genetic codons for asparagine are AAT and AAC, while the codons for lysine are AAA and AAG. The change from asparagine to lysine is presumed to involve a transversion mutation in the DNA sequence, specifically a change from AAT to either AAA or AAG. nih.gov

The mutation responsible for this compound is located within the beta-globin gene, commonly abbreviated as HBB. dnai.orguniprot.org This gene is situated on the short arm of human chromosome 11 at position 15.4. scispace.com The HBB gene is part of a cluster of beta-like globin genes and provides the genetic blueprint for the beta-globin subunit of the adult hemoglobin molecule (HbA). scispace.comnih.gov

Table 1: Summary of Genetic Mutation in this compound

FeatureDescription
Amino Acid Substitution Asparagine (Asn) to Lysine (Lys) at position β139 Current time information in Chicago, IL, US.medlineplus.govnih.govdnai.orguniprot.org
Codon Position 139 of the beta-globin chain nih.gov
Presumed Nucleotide Change AAT or AAC → AAA or AAG nih.gov
Affected Gene Beta-globin (HBB) dnai.orguniprot.org
Gene Location Chromosome 11p15.4 scispace.com

Structural Implications of the Amino Acid Substitution

The replacement of asparagine with lysine at position β139 is not merely a change in the primary sequence; it induces significant alterations to the three-dimensional structure and electrostatic environment of the hemoglobin molecule. These changes are central to the variant's unique functional properties.

The 139th residue of the beta-globin chain (also designated as H17) is not located on the surface of the hemoglobin protein. Instead, it occupies a strategic position within the large, water-filled central cavity that runs through the center of the tetrameric hemoglobin molecule. Current time information in Chicago, IL, US.medlineplus.gov This cavity is crucial for the allosteric regulation of hemoglobin's oxygen affinity. The mutation site lies near the binding pocket for 2,3-diphosphoglycerate (2,3-DPG), a key molecule that modulates oxygen release. medlineplus.gov

The substitution of the neutral amino acid asparagine with the positively charged (cationic) lysine has a profound effect on the central cavity's microenvironment. Current time information in Chicago, IL, US. This single amino acid change introduces two additional cationic residues into a cavity that is already lined by an excess of four positively charged residues. Current time information in Chicago, IL, US. This alteration increases the electrostatic repulsion within this central space, which can influence the stability of the hemoglobin molecule's different conformational states (T-state and R-state) and thereby affect its oxygen-binding properties. Current time information in Chicago, IL, US.

Table 2: Structural Implications of the β139 Asn→Lys Substitution

Structural AspectImplication of the Substitution
Location of Residue β139 Positioned within the central, water-filled cavity of the hemoglobin tetramer. Current time information in Chicago, IL, US.medlineplus.gov
Proximity to Functional Sites Located near the binding site for the allosteric effector 2,3-diphosphoglycerate. medlineplus.gov
Electrostatic Change Introduces two additional positive charges (cationic residues) into the central cavity. Current time information in Chicago, IL, US.
Effect on Molecular Environment Increases electrostatic repulsion within the central cavity, impacting the protein's conformational stability. Current time information in Chicago, IL, US.

Alterations in Electrostatic Environment

The defining molecular feature of Hemoglobin (Hb) Hinsdale is a single point mutation in the beta-globin chain, where asparagine (Asn) is replaced by lysine (Lys) at position 139. nih.govtandfonline.com This substitution, designated as β139(H17)Asn→Lys, occurs within the large, water-filled central cavity of the hemoglobin tetramer. researchgate.netnih.gov The substitution of the neutral, polar asparagine with the positively charged lysine introduces significant changes to the electrostatic environment within this central cavity. researchgate.net

The β139 position is situated in a region that is normally lined by an excess of four cationic (positively charged) residues. The introduction of a lysine at this site in each of the two beta chains adds two additional cationic residues to this cavity. researchgate.net This alteration was initially predicted to increase electrostatic repulsion within the central cavity, which would destabilize the tense (T) state of hemoglobin and, consequently, increase its affinity for oxygen. researchgate.net

However, initial observations of Hb Hinsdale revealed a lower oxygen affinity compared to normal Hemoglobin A (HbA). researchgate.netnih.gov This apparent contradiction was later resolved by studies demonstrating that Hb Hinsdale has a greatly enhanced sensitivity to chloride ions. researchgate.net The increased positive charge in the central cavity enhances the binding of anions like chloride. This heightened interaction with chloride, an allosteric effector, stabilizes the deoxygenated T-state, leading to the observed decrease in oxygen affinity under standard conditions. researchgate.net

FeatureHemoglobin AThis compound
Amino Acid at β139 Asparagine (Neutral)Lysine (Positively Charged)
Charge in Central Cavity Normal cationic environmentIncreased cationic environment (+2)
Predicted Effect -Increased electrostatic repulsion, destabilization of T-state
Observed O₂ Affinity NormalLow (in presence of chloride) nih.gov
Chloride Sensitivity NormalGreatly enhanced researchgate.net

This table summarizes the key electrostatic alterations in this compound compared to Hemoglobin A.

Influence on 2,3-Diphosphoglycerate (2,3-DPG) Binding Pocket

The amino acid substitution in this compound at position β139 is located near the binding site for 2,3-diphosphoglycerate (2,3-DPG), a crucial allosteric effector that modulates hemoglobin's oxygen affinity. researchgate.netnih.gov 2,3-DPG binds within the central cavity between the beta chains in the T-state, stabilizing this low-affinity conformation and promoting oxygen release to the tissues. wikipedia.org The binding is dependent on electrostatic interactions between the negatively charged phosphate (B84403) groups of 2,3-DPG and several positively charged amino acid residues in the hemoglobin beta chains. wikipedia.org

The substitution of asparagine with lysine at β139 alters the electrostatic landscape of this region. researchgate.net Despite introducing additional positive charges into the central cavity, the specific location and conformational changes result in a reduced ability of Hb Hinsdale to bind with 2,3-DPG. researchgate.netnih.gov Research has explicitly shown that this variant exhibits a reduced affinity for 2,3-diphosphoglycerate. tandfonline.comnih.gov This impaired interaction means that 2,3-DPG is less effective at stabilizing the deoxygenated state of Hb Hinsdale, a factor that, in isolation, would tend to increase oxygen affinity. However, this effect is counteracted by the hemoglobin variant's enhanced sensitivity to chloride ions. researchgate.net

PropertyEffect of β139 Asn→Lys SubstitutionConsequence
Location The mutation is near the 2,3-DPG binding pocket. nih.govAlters the local molecular environment of the binding site.
Electrostatics Introduces additional cationic residues in the central cavity. researchgate.netModifies the electrostatic field critical for 2,3-DPG binding.
Binding Affinity The variant shows a reduced ability to react with 2,3-DPG. researchgate.netnih.gov2,3-DPG is a less effective allosteric regulator for Hb Hinsdale.

This table details the influence of the this compound mutation on the 2,3-DPG binding pocket.

Functional Properties and Allosteric Regulation of Hemoglobin Hinsdale

Oxygen Binding Characteristics

The oxygen binding characteristics of Hemoglobin Hinsdale are markedly different from those of normal adult hemoglobin (Hemoglobin A), primarily manifesting as altered oxygen affinity and cooperativity, which are heavily influenced by the ionic environment.

In the presence of chloride ions, this compound exhibits a reduced affinity for oxygen compared to Hemoglobin A. This lower affinity is quantified by a higher P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. Initial studies of this compound in a 0.5 M bis-Tris buffer, a medium containing chloride ions, revealed this lower oxygen affinity nih.gov. This property is a direct consequence of the hemoglobin's heightened sensitivity to chloride, an allosteric effector.

Table 1: Comparison of Oxygen Affinity (log P50) for Hemoglobin A and this compound at pH 7.0
Hemoglobin Typelog P50 in 0.05 M Hepes (Chloride-Free)log P50 in 0.05 M bis-Tris (with Chloride)Change in log P50 (Δlog P50)
Hemoglobin AData not provided in sourcesData not provided in sources, but increases by 0.28 from Hepes+0.28
This compoundData not provided in sourcesData not provided in sources, but increases by 1.12 from Hepes+1.12

The functional behavior of this compound is exceptionally sensitive to the concentration of chloride ions. This heightened sensitivity explains the apparent contradiction between its predicted and initially observed oxygen affinity nih.gov.

The substitution of asparagine with lysine (B10760008) at the β139 position introduces additional positive charges into the central cavity of the hemoglobin tetramer. This alteration enhances the molecule's interaction with anions like chloride nih.gov. Chloride ions act as allosteric effectors, stabilizing the deoxygenated (T-state) conformation of hemoglobin, which has a lower affinity for oxygen nih.gov. In this compound, this effect is significantly amplified. The change in the logarithm of the P50 value when moving from a chloride-free to a chloride-containing buffer is substantially greater for this compound (1.12) than for Hemoglobin A (0.28), quantitatively demonstrating its enhanced chloride sensitivity nih.gov.

Table 2: Effect of Chloride on Oxygen Affinity (Δlog P50) at pH 7.0
Hemoglobin TypeΔlog P50 (bis-Tris vs. Hepes)
Hemoglobin A0.28
This compound1.12

In a chloride-free environment, such as a Hepes buffer, the functional properties of this compound are dramatically different. The absence of stabilizing chloride ions, combined with the increased electrostatic repulsion from the additional positive charges in the central cavity, destabilizes the low-affinity T-state. Consequently, in chloride-free conditions, this compound exhibits a greatly increased affinity for oxygen, which is contrary to the observations in chloride-containing buffers nih.gov.

Cooperativity refers to the phenomenon where the binding of an oxygen molecule to one heme group in the hemoglobin tetramer increases the affinity of the remaining heme groups for oxygen. This is a crucial feature for efficient oxygen transport. This compound has been found to exhibit reduced cooperativity in its oxygen binding, particularly in chloride-free conditions, when compared to Hemoglobin A nih.gov. This reduction in cooperative binding further distinguishes its functional profile. The Hill coefficient, n, is a measure of this cooperativity; for normal Hemoglobin A, it is typically around 2.8 to 3.0 bemoacademicconsulting.com. While a specific Hill coefficient for this compound is not available in the cited literature, it is established to be lower than that of Hemoglobin A.

Table 3: Comparison of Cooperativity (Hill Coefficient, n)
Hemoglobin TypeHill Coefficient (n)
Hemoglobin A~2.8 - 3.0
This compoundReduced compared to Hemoglobin A

Modulation by Chloride Ions

Interaction with Allosteric Effectors

Beyond chloride ions, the function of hemoglobin is also regulated by other allosteric effectors, most notably 2,3-diphosphoglycerate (2,3-DPG) in red blood cells. The structural alteration in this compound also affects its interaction with this important molecule. The β139 residue is located in the central cavity, in proximity to the binding site for 2,3-DPG. Research has shown that the Asn→Lys substitution in this compound leads to a reduced ability to interact with 2,3-DPG. This diminished interaction with a key allosteric effector further contributes to its unique functional characteristics.

2,3-Diphosphoglycerate (2,3-DPG) Binding Capacity

The mutation in this compound occurs in proximity to the binding site for 2,3-diphosphoglycerate (2,3-DPG), a significant allosteric effector that modulates hemoglobin's oxygen affinity. Research has indicated that this compound demonstrates a decreased ability to interact with this effector molecule. nih.govdtic.mil The substitution of the neutral asparagine with the positively charged lysine at β139 alters the electrostatic environment of the 2,3-DPG binding pocket. This change interferes with the optimal binding of the negatively charged 2,3-DPG molecule. As a result, the binding capacity of this compound for 2,3-DPG is reduced, which has direct implications for its oxygen transport function. In normal hemoglobin, 2,3-DPG stabilizes the deoxygenated (Tense or T) state, promoting oxygen release in the tissues. The diminished interaction with 2,3-DPG in this compound suggests a less effective modulation of its oxygen affinity by this mechanism.

Implications for Allosteric Equilibrium (Tense-to-Relaxed State Transition)

The allosteric equilibrium in hemoglobin refers to the transition between the low oxygen-affinity Tense (T) state and the high oxygen-affinity Relaxed (R) state. This transition is fundamental to the cooperative binding of oxygen. In this compound, the β139 Asn→Lys substitution introduces two additional positive charges into the central cavity of the hemoglobin tetramer. This alteration has a significant impact on the allosteric equilibrium, making it highly sensitive to the presence of other allosteric effectors, particularly chloride ions.

Initial studies of this compound in a buffer containing bis-Tris (and therefore chloride ions) showed a low affinity for oxygen and reduced cooperativity. nih.govnih.gov This finding was counterintuitive, as the introduction of additional positive charges in the central cavity was predicted to destabilize the T-state through increased electrostatic repulsion, thereby increasing oxygen affinity. However, subsequent research in a chloride-free Hepes buffer revealed that this compound actually has a greatly increased oxygen affinity and lower cooperativity compared to Hemoglobin A under these conditions. nih.gov

This chloride-dependent oxygen affinity is a key feature of this compound's allosteric regulation. Chloride ions act as allosteric effectors that stabilize the T-state. The enhanced positive charge in the central cavity of this compound leads to a greater stabilizing effect by chloride ions. This enhanced chloride sensitivity explains the apparent discrepancy in the oxygen affinity findings.

The transition from a chloride-free to a chloride-containing environment dramatically influences the allosteric equilibrium of this compound, favoring the T-state and thus lowering its oxygen affinity. This is demonstrated by the significant change in the logarithm of the partial pressure of oxygen at which hemoglobin is 50% saturated (log P50).

Hemoglobin TypeBuffer Systemlog P50 Increase
Hemoglobin A0.05 M Hepes to 0.05 M bis-Tris at pH 7.00.28
This compound0.05 M Hepes to 0.05 M bis-Tris at pH 7.01.12

As the data indicates, the effect of chloride on the oxygen affinity of this compound is substantially more pronounced than on Hemoglobin A, highlighting the critical role of the β139 substitution in modulating the T-to-R state transition in response to allosteric effectors. nih.gov

Bohr Effect Modifications

Hemoglobin Stability Assessment

Despite the significant alterations in its functional properties, this compound has been found to be a stable hemoglobin variant. nih.govnih.gov Standard laboratory tests for hemoglobin instability have yielded negative results. nih.govnih.gov These tests typically include:

Heat Stability Test: This test involves incubating a hemolysate at an elevated temperature (e.g., 50°C). Unstable hemoglobins (B146990) will denature and precipitate under these conditions, while stable hemoglobins remain in solution.

Isopropanol Precipitation Test: This test exposes the hemoglobin to a non-polar solvent, which challenges the stability of the globin chains. Unstable hemoglobins will precipitate in the presence of isopropanol.

The consistent finding of normal stability for this compound indicates that the β139 Asn→Lys substitution does not significantly disrupt the structural integrity of the hemoglobin tetramer to an extent that leads to precipitation or denaturation under physiological or mild stress conditions. This is in contrast to many other hemoglobin variants where amino acid substitutions lead to instability, resulting in hemolytic anemia. Individuals with this compound have been reported to have normal hematological data, with the exception of mild anemia in some cases, which is consistent with the finding of a stable hemoglobin molecule. nih.govnih.gov

Biochemical and Molecular Characterization Methodologies

Protein Chemistry Techniques

Initial investigations into Hemoglobin Hinsdale involved classic protein chemistry techniques to pinpoint the specific alteration in the amino acid sequence of the beta-globin chain. psu.edu

To identify the location of the amino acid substitution, the isolated beta-globin chain of this compound (βX chain) was subjected to tryptic digestion. psu.edu Trypsin is a protease that cleaves peptide chains specifically at the carboxyl side of lysine (B10760008) and arginine residues. This enzymatic digestion breaks the lengthy globin chain into a predictable set of smaller peptides.

The resulting mixture of tryptic peptides is then separated to create a "peptide map," a unique fingerprint for the protein. In the case of this compound, comparison of its peptide map with that of normal adult hemoglobin (Hemoglobin A) would reveal a peptide with altered properties, indicating the location of the amino acid substitution. The substitution of asparagine with lysine at position 139 would alter the tryptic cleavage pattern. Normally, the peptide containing residue 139 (βT-14) would be generated by cleavage after the lysine at position 132. However, the introduction of a new lysine at position 139 would result in the cleavage of this peptide into two smaller fragments.

The separation of the tryptic peptides generated from the βX chain of this compound was accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). psu.edu This powerful analytical technique separates molecules based on their hydrophobicity. The peptide mixture is introduced into a column packed with a nonpolar stationary phase and a polar mobile phase is passed through it.

By gradually increasing the concentration of an organic solvent in the mobile phase, the peptides elute from the column in order of increasing hydrophobicity. The resulting chromatogram, a series of peaks corresponding to the different peptides, would show a distinct difference between the peptide profile of this compound and Hemoglobin A, allowing for the isolation of the altered peptide for further analysis.

Table 1: Hypothetical RP-HPLC Elution Data for Beta-Globin Tryptic Peptides

PeptideNormal Hemoglobin A (Retention Time)This compound (Retention Time)
βT-15.2 min5.2 min
βT-212.8 min12.8 min
.........
βT-14 (133-144) 35.1 min Not Present
βT-14a (133-139) Not Present 28.4 min
βT-14b (140-144) Not Present 15.7 min
βT-1542.5 min42.5 min

Note: This table is a hypothetical representation to illustrate the expected changes in the RP-HPLC profile. Actual retention times would be dependent on the specific experimental conditions.

Following the isolation of the abnormal peptide by RP-HPLC, its amino acid composition was determined to confirm the substitution. psu.edu This technique involves the complete hydrolysis of the peptide into its constituent amino acids, which are then separated and quantified.

The analysis of the altered peptide from this compound would reveal the absence of asparagine and the presence of lysine when compared to the corresponding peptide from normal hemoglobin. This provides definitive proof of the Asn→Lys substitution at position 139 of the beta-globin chain.

Table 2: Amino Acid Composition of the βT-14 Peptide

Amino AcidExpected in Normal βT-14Found in this compound βT-14a
Alanine (Ala)11
Histidine (His)11
Valine (Val)11
Asparagine (Asn)10
Lysine (Lys)12
Tyrosine (Tyr)11
Proline (Pro)11
Glutamine (Gln)11
Arginine (Arg)00

Molecular Genetic Methodologies

To confirm the protein-level findings and to understand the genetic basis of this compound, molecular genetic techniques are employed. These methods analyze the DNA of the beta-globin gene (HBB) to identify the specific mutation responsible for the amino acid substitution.

The first step in the molecular analysis is the amplification of the beta-globin gene from a sample of the individual's genomic DNA. nih.govnih.gov Polymerase chain reaction (PCR) is a technique used to create millions of copies of a specific segment of DNA. pnrjournal.com

Specific primers, short single-stranded DNA sequences that are complementary to the regions flanking the beta-globin gene, are used to initiate the amplification process. This results in a sufficient quantity of the beta-globin gene for subsequent analysis.

Once the beta-globin gene has been amplified, its nucleotide sequence is determined using DNA sequencing. tandfonline.comuw.edu This process reveals the precise order of the adenine (A), guanine (G), cytosine (C), and thymine (T) bases that make up the gene.

By comparing the DNA sequence of the beta-globin gene from an individual with this compound to the normal reference sequence, the specific mutation can be identified. For this compound, the expected mutation is a single nucleotide substitution in codon 139. The codon for asparagine (Asn) is AAT or AAC, while the codons for lysine (Lys) are AAA or AAG. Therefore, a point mutation from AAT or AAC to either AAA or AAG at codon 139 would result in the Asn→Lys substitution. It is presumed that the mutation is a transversion from AAT to AAA at codon 139. psu.edu

Table 3: Genetic Code and the this compound Mutation

PositionAmino Acid (Normal)Codon (Normal)Amino Acid (Hinsdale)Codon (Hinsdale - Presumed)Mutation
β139Asparagine (Asn)AAT or AACLysine (Lys)AAA or AAGA → A or A → G

Spectroscopic and Ligand-Binding Assays

The biochemical characterization of this compound has involved a series of spectroscopic and ligand-binding assays to elucidate the functional consequences of the β139 Asn→Lys substitution. This mutation, located in the central cavity of the hemoglobin tetramer near the 2,3-diphosphoglycerate (DPG) binding site, significantly alters the molecule's interaction with ligands such as oxygen and carbon monoxide.

Oxygen Equilibrium Curve Determination

Oxygen equilibrium studies are fundamental to understanding how a hemoglobin variant transports oxygen. These assays measure the affinity of hemoglobin for oxygen by determining the partial pressure of oxygen at which 50% of the hemoglobin is saturated (P50). The shape of the resulting oxygen equilibrium curve, quantified by the Hill coefficient (n), provides insight into the cooperativity of oxygen binding.

Initial studies on this compound revealed a decreased oxygen affinity (higher P50) and reduced cooperativity compared to the normal Hemoglobin A (HbA). nih.gov These findings suggested that the substitution impaired the hemoglobin molecule's ability to efficiently bind oxygen in the lungs. The mutation's proximity to the DPG pocket also led to the observation that this compound has a reduced ability to interact with this crucial allosteric effector. nih.gov

However, subsequent research uncovered a nuanced behavior dependent on the experimental conditions, specifically the concentration of chloride ions. researchgate.net In a chloride-free Hepes buffer, this compound demonstrated a greatly increased oxygen affinity (lower P50) and lower cooperativity than HbA. researchgate.net This reversal of properties highlighted the variant's enhanced sensitivity to chloride ions. The conflict between the initial and later findings was resolved by demonstrating this significant chloride effect. A comparative study showed that changing from a low-chloride buffer (0.05 M Hepes) to a higher-chloride buffer (0.05 M bis-Tris) at pH 7.0 increased the log P50 for HbA by 0.28, but for this compound, the increase was a much more substantial 1.12. researchgate.net This indicates that chloride ions have a potent effect on stabilizing the low-affinity T-state of this compound, leading to the initially observed lower oxygen affinity under standard assay conditions.

Oxygen Affinity Parameters for this compound vs. Hemoglobin A
Hemoglobin TypeExperimental ConditionRelative Oxygen Affinity (P50)Cooperativity (Hill Coefficient, n)Allosteric Effector Response
Hemoglobin AStandard Buffer (with Cl-)NormalNormal (~2.8-3.0)Normal response to 2,3-DPG and Cl-
This compoundStandard Buffer (with Cl-)Decreased (Right-shifted curve)ReducedReduced response to 2,3-DPG
This compoundChloride-free BufferGreatly Increased (Left-shifted curve)ReducedEnhanced sensitivity to Cl-

Kinetic Studies of Ligand Dissociation and Binding (e.g., CO binding kinetics)

To further dissect the functional alterations in this compound, kinetic studies measuring the rates of ligand association and dissociation were performed. These experiments provide a more dynamic view of the hemoglobin function than static equilibrium measurements. Techniques such as flash photolysis are used to measure the rate of carbon monoxide (CO) recombination, which serves as a proxy for oxygen binding.

Research has confirmed the determination of several kinetic parameters for this compound, including the kinetics of oxygen dissociation, the second-order rate constant for CO binding, and the rate of CO recombination following flash photolysis. researchgate.net While the specific rate constants from these studies are not detailed in publicly available abstracts, the investigations aimed to understand how the β139 Asn→Lys mutation affects the transition between the high-affinity (R) and low-affinity (T) quaternary structures. The altered ligand affinity and cooperativity observed in equilibrium studies are a direct result of changes in these kinetic rates. The enhanced chloride sensitivity, for example, would be expected to manifest as a slower ligand association rate or a faster dissociation rate in the presence of chloride ions.

Summary of Kinetic Studies on this compound
Kinetic ParameterMethodologyGeneral Finding for Hb Hinsdale
Oxygen Dissociation RateStopped-flow spectrophotometryKinetics were determined, consistent with altered oxygen affinity
CO Binding Rate (Second-order)Flash photolysis / Stopped-flowRate constant was determined
CO Recombination RateFlash photolysisRate was determined, providing insight into R and T state transitions

Comparative Analysis with Other Hemoglobin Variants

Structural and Functional Similarities with Other Central Cavity Variants

The defining characteristic of Hemoglobin Hinsdale is its mutation, β139(H17)Asn→Lys, which is located in the water-filled central cavity that runs through the center of the tetramer. researchgate.netnih.govpsu.edu This cavity is a critical allosteric site, housing the binding pocket for the natural effector 2,3-diphosphoglycerate (2,3-DPG), a molecule that stabilizes the low-affinity T-state (tense state) and facilitates oxygen release to the tissues. researchgate.netyoutube.com The substitution in Hb Hinsdale replaces a neutral asparagine residue with a positively charged lysine (B10760008), adding two additional cationic residues to the central cavity's lining. researchgate.net

This specific location and change in charge place Hb Hinsdale in a group of variants whose functional alterations are primarily mediated by changes within this central allosteric site. Variants with mutations in or near the 2,3-DPG binding site often exhibit similar functional consequences, namely an altered affinity for oxygen and a modified response to allosteric effectors. For instance, Hb Abruzzo (β143 His→Arg) and Hb Deer Lodge (β2 His→Arg) also feature substitutions that alter the charge environment of the central cavity. researchgate.net Like Hb Hinsdale, these variants display modified interactions with anions, which in turn affects their oxygen-binding properties. The primary similarity among these variants is that their functional changes are not due to direct interference with the heme pocket or the major subunit interfaces, but rather to the perturbation of the electrostatic environment that governs effector binding and the stabilization of the T-state. researchgate.net Consequently, a key functional characteristic shared by these variants is a reduced ability to react with 2,3-DPG. nih.gov

Hemoglobin VariantMutationLocationKey Functional Similarities with Hb Hinsdale
This compoundβ139(H17)Asn→LysCentral Cavity, near 2,3-DPG binding siteReference Variant
Hemoglobin Abruzzoβ143(H21)His→ArgCentral Cavity, 2,3-DPG binding siteAlters charge in the central cavity; modified interaction with allosteric effectors. researchgate.net
Hemoglobin Deer Lodgeβ2(NA2)His→ArgCentral Cavity, 2,3-DPG binding siteAlters charge in the central cavity; shows altered oxygen affinity influenced by anions like chloride. researchgate.net

Distinction from Variants Affecting Different Allosteric Sites

The allosteric regulation of hemoglobin is not confined to the central cavity. The interface between the α1β2 (and α2β1) dimers is another critical allosteric site that mediates the quaternary structure transition between the low-affinity T-state and the high-affinity R-state (relaxed state). nih.gov Variants with mutations at this "sliding contact" interface often display more profound alterations in cooperativity and oxygen affinity because they directly impact the stability of the T or R states.

This compound can be distinguished from variants such as Hemoglobin Kansas (β102(G4)Asn→Thr) and Hemoglobin Rothschild (β37(C3)Trp→Arg). nih.gov In Hb Kansas, the substitution at the α1β2 interface destabilizes the R-state, leading to very low oxygen affinity and reduced cooperativity. researchgate.net Conversely, other mutations at this interface can destabilize the T-state, resulting in high oxygen affinity. nih.gov The mechanism of these variants involves the disruption of hydrogen bonds and salt bridges that are crucial for the T-R transition. nih.govnih.gov

In contrast, the functional effects of Hb Hinsdale are primarily due to altered interactions with heterotropic allosteric effectors (e.g., 2,3-DPG, chloride ions) within the central cavity. researchgate.net While this can shift the T-R equilibrium, it is a different mechanism than the direct structural destabilization of the quaternary states seen in α1β2 interface variants. The study of Hb Hinsdale revealed that its oxygen affinity is highly sensitive to the concentration of chloride ions, an effect that explained conflicting initial reports of its function. researchgate.net This highlights that its primary allosteric distinction is a modified response to the chemical environment within the central cavity, rather than a fundamental change in the mechanics of the subunit interface. researchgate.net

Hemoglobin VariantLocation of MutationPrimary Allosteric MechanismDistinction from Hb Hinsdale
This compoundCentral CavityAltered binding of heterotropic effectors (2,3-DPG, Cl⁻). researchgate.netnih.govReference Variant
Hemoglobin Kansasα1β2 InterfaceDirectly destabilizes the R-state quaternary structure. researchgate.netAffects the stability of the quaternary structure directly, rather than through effector binding modulation.
Hemoglobin Rothschildα1β2 InterfacePerturbs the structure at the dimer interface, leading to variable oxygen affinities. nih.govMechanism involves direct disruption of the "sliding contact" essential for the T-R switch. nih.gov

Implications for Understanding General Principles of Hemoglobin Allostery

The investigation of this compound has significant implications for the broader understanding of hemoglobin's allosteric principles. It serves as a compelling example of how subtle, localized changes in the protein's electrostatic environment can have profound and complex functional consequences.

Firstly, the conflicting initial findings on Hb Hinsdale's oxygen affinity—low in one buffer system and high in another—underscore the critical and sometimes overriding role of heterotropic effectors in modulating hemoglobin function. researchgate.net This case demonstrated that the influence of anions like chloride could not be overlooked and that mutations could enhance this sensitivity. This supports allosteric models, such as the Global Allostery Model, which propose that effectors can induce significant tertiary structural changes that modulate oxygen affinity, complementing the primary T-R quaternary transition. nih.govnih.gov

Secondly, Hb Hinsdale challenges simplistic predictions of mutational effects. The initial hypothesis that adding positive charges to the central cavity would repel the cationic residues and destabilize the T-state, thereby increasing oxygen affinity, was contradicted by initial findings. researchgate.net The eventual clarification that this effect was highly dependent on the presence of chloride ions illustrates the complex interplay of electrostatic forces and effector binding in determining the final allosteric outcome.

Finally, Hb Hinsdale and similar variants provide a more nuanced view of allostery, moving beyond the simple two-state (T/R) model. nih.govnih.gov They highlight that the central cavity is not merely a passive binding site for 2,3-DPG but an active regulatory domain where competition and interaction between various anions can fine-tune oxygen delivery. researchgate.net The study of such variants contributes to a more detailed map of allosteric communication pathways within the hemoglobin tetramer, demonstrating that regulation is achieved through a distributed network of interactions rather than being localized to a single switch point. bris.ac.uknih.gov This deepens the understanding of how hemoglobin has evolved to be exquisitely responsive to a wide range of physiological signals. nih.gov

Geographic Distribution and Population Studies of Hemoglobin Hinsdale

Prevalence and First Reports in Specific Populations (e.g., Turkish population)

Hemoglobin Hinsdale is a rare structural variant of the beta-globin chain of hemoglobin. tandfonline.comnih.govresearchgate.net Its first identification in the Turkish population was documented in a study focusing on the Aegean region of Turkey. tandfonline.comnih.gov This region is recognized for a high prevalence of thalassemias and other abnormal hemoglobins (B146990). tandfonline.comnih.gov

The study, which analyzed 1341 mutated beta-chain alleles from individuals at risk for abnormal hemoglobinopathies between January 2006 and November 2013, identified nine different structural hemoglobin variants. tandfonline.com Among these, this compound and Hemoglobin Andrew-Minneapolis were reported for the first time in the Turkish population. tandfonline.comnih.gov While the study provides detailed frequencies for more common variants like Hemoglobin S and Hemoglobin D-Los Angeles, a specific prevalence rate for the much rarer this compound is not individually detailed but is included within a group of less frequent mutations. tandfonline.comresearchgate.net

Prior to its discovery in Turkey, this compound had been identified in other populations. For instance, it was detected in two sisters and the son and daughter of one of them in a separate study. nih.gov Another report describes the molecular characterization of this compound in a clinically and hematologically symptomless young female, noting that this case was genetically independent of the first-described American family. nih.gov

Genotypic Frequency within Regional Hemoglobinopathy Spectra

The genotypic frequency of this compound is low, and it is considered a rare variant within the spectrum of hemoglobinopathies. The study that first identified this compound in the Turkish population, conducted in the Aegean region, provides insight into its relative frequency. In this study, a total of 118 structural hemoglobin variant alleles were identified among 1341 mutated beta-chain alleles. tandfonline.com

The most common abnormal hemoglobin identified was Hemoglobin S, accounting for 49.1% of the mutated alleles. This was followed by Hemoglobin D-Los Angeles (27.9%), Hemoglobin G-Coushatta (10.1%), and Hemoglobin O-Arab (8.4%). tandfonline.com The remaining five mutations, which included this compound, Hemoglobin E-Saskatoon, Hemoglobin Tunis, Hemoglobin Knossos, and Hemoglobin Andrew-Minneapolis, collectively accounted for a total allele frequency of 4.4%. tandfonline.comresearchgate.net The specific individual frequency of this compound within this 4.4% was not reported, underscoring its rarity.

The following table summarizes the allele frequencies of abnormal hemoglobins identified in the Aegean region of Turkey in the aforementioned study:

Hemoglobin VariantAllele Frequency (%)
Hemoglobin S49.1
Hemoglobin D-Los Angeles27.9
Hemoglobin G-Coushatta10.1
Hemoglobin O-Arab8.4
Other Variants4.4
Other Variants include this compound, Hemoglobin E-Saskatoon, Hemoglobin Tunis, Hemoglobin Knossos, and Hemoglobin Andrew-Minneapolis.

This data places this compound among the very rare beta-globin chain variants in this specific Turkish population.

Genetic Epidemiology of Hemoglobin Variants

The genetic epidemiology of hemoglobin variants in Turkey is characterized by a high degree of heterogeneity, a reflection of the country's history of migrations and diverse population genetics. journalagent.comresearchgate.net More than 40 different beta-thalassemia mutations have been identified in the Turkish population. researchgate.netgazimedj.com The distribution and frequency of these mutations, as well as structural hemoglobin variants, show significant regional variation. gazimedj.comresearchgate.net

The study that first reported this compound in Turkey was conducted in the Aegean region, an area known for its high prevalence of hemoglobinopathies. tandfonline.comnih.gov The identification of nine different abnormal hemoglobin variants in this single regional study, including the novel finding of this compound, highlights the extensive molecular diversity of hemoglobinopathies in the Turkish population. tandfonline.com This diversity necessitates comprehensive screening programs and molecular characterization for accurate diagnosis, genetic counseling, and prevention strategies. researchgate.netnih.gov

The table below provides an overview of the prevalence of major hemoglobinopathy traits in different regions of Turkey, illustrating the regional variations in the genetic epidemiology of these disorders.

RegionBeta-Thalassemia Trait Prevalence (%)Hemoglobin S Trait Prevalence (%)
Turkey (Overall)2.1 - 4.3~0.3
Aegean Region2.2 - 4.3-
Cukurova Region-up to 10.0
Antalya Regionup to 13.1-

This epidemiological landscape provides the context for the discovery of rare variants like this compound, which contribute to the complex spectrum of hemoglobinopathies in Turkey.

Future Directions in Hemoglobin Hinsdale Research

Advanced Structural Biology Approaches (e.g., X-ray Crystallography of Hb Hinsdale)

A primary objective in the future study of Hb Hinsdale will be the determination of its three-dimensional structure through high-resolution techniques, most notably X-ray crystallography. While the functional properties of Hb Hinsdale, such as its low oxygen affinity and reduced cooperativity, have been described, a detailed structural understanding is currently lacking.

Key Research Objectives:

Crystallization and Structure Determination: The foremost goal will be to crystallize purified Hb Hinsdale in both its deoxygenated (T-state) and oxygenated (R-state) forms. Successful crystallization will allow for the collection of X-ray diffraction data to solve its atomic structure. mdpi.comspringernature.com

Comparison with Wild-Type Hemoglobin: A direct comparison of the Hb Hinsdale structure with that of normal adult hemoglobin (HbA) will be crucial. This will reveal subtle or significant conformational changes induced by the β139 Asn→Lys substitution.

Analysis of the Central Cavity: Detailed analysis of the central water cavity will be a key focus. nih.gov The introduction of a positively charged lysine (B10760008) residue in place of the polar, uncharged asparagine likely alters the electrostatic environment and hydration of this cavity. nih.gov

Elucidation of Allosteric Mechanisms: Structural data will provide insights into how the mutation impacts the allosteric transitions between the T and R states, which is fundamental to hemoglobin's cooperative oxygen binding. mdpi.com

Advanced crystallographic techniques, such as time-resolved crystallography, could potentially be employed to visualize the dynamic structural changes that occur during ligand binding and dissociation, offering a more complete picture of the altered allostery in Hb Hinsdale.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, will be invaluable in complementing experimental structural data and providing insights into the dynamic behavior of Hb Hinsdale. These in silico methods can simulate the movements of atoms and molecules over time, offering a powerful tool to understand how the β139 Asn→Lys mutation affects the protein's stability, flexibility, and interactions.

Potential Research Applications:

Modeling the Mutant Structure: In the absence of an experimental structure, a high-quality model of Hb Hinsdale can be generated based on the known crystal structure of HbA. researchgate.net

Molecular Dynamics Simulations: MD simulations can be performed on both wild-type HbA and the Hb Hinsdale model to compare their dynamic properties. nih.govnih.gov These simulations can reveal alterations in the flexibility of different regions of the protein, changes in the hydrogen-bonding network, and the stability of the tetrameric assembly.

Investigating Effector Molecule Interactions: The location of the mutation near the 2,3-diphosphoglycerate (2,3-DPG) binding site suggests that the interaction with this important allosteric effector may be altered. nih.gov Computational docking and MD simulations can be used to predict changes in the binding affinity and orientation of 2,3-DPG in the central cavity of Hb Hinsdale. semanticscholar.org

Probing Allosteric Pathways: MD simulations can help to map the pathways of communication between the mutation site and the heme pockets, providing a dynamic view of how the altered structure of the central cavity influences oxygen binding at the distant heme groups. f1000research.com

Recent studies have highlighted the importance of using sufficiently large solvent boxes in MD simulations of hemoglobin to accurately capture its behavior, a methodological consideration that will be important for future studies of Hb Hinsdale. nih.gov

In Vitro Functional Reconstitution Studies

To overcome the limitations of studying protein isolated from limited patient samples, the in vitro expression and functional reconstitution of Hb Hinsdale will be a critical future direction. This approach allows for the production of large quantities of the purified variant hemoglobin, enabling a wide range of detailed biophysical and biochemical analyses.

Methodology and Research Goals:

Recombinant Protein Expression: The gene for the β-globin chain containing the Hinsdale mutation can be synthesized and cloned into an expression vector. Co-expression with the α-globin gene in a suitable host system, such as Escherichia coli, will allow for the production of the recombinant Hb Hinsdale tetramer. acs.orgnih.gov

Purification and Characterization: The recombinant Hb Hinsdale will need to be purified to homogeneity. Subsequent characterization will confirm its identity and structural integrity.

Detailed Oxygen Binding Studies: With ample amounts of purified protein, detailed oxygen equilibrium curves can be generated under a variety of conditions (e.g., different pH, temperatures, and concentrations of allosteric effectors like 2,3-DPG and chloride ions). researchgate.net This will allow for a precise quantification of the Bohr effect and the impact of other effectors on oxygen affinity. nih.gov

These in vitro studies will provide a robust dataset to validate and refine the structural and computational models of Hb Hinsdale, leading to a more comprehensive understanding of its altered function.

Development of Novel Methodologies for Variant Characterization

The study of Hb Hinsdale and other hemoglobin variants will benefit from and contribute to the development of novel and improved analytical techniques for protein characterization. These advancements are crucial for both research and clinical diagnostics.

Emerging and Future Methodologies:

Advanced Mass Spectrometry: Mass spectrometry (MS) has become an indispensable tool for the identification and characterization of hemoglobin variants. nih.gov Top-down MS approaches, where the intact protein is analyzed, can provide rapid and accurate mass determination to confirm the amino acid substitution. researchgate.net Native mass spectrometry can be used to study the stoichiometry and stability of the hemoglobin tetramer and its interactions with other molecules. nih.gov

High-Throughput Functional Assays: The development of high-throughput methods for measuring oxygen dissociation curves is an important area of research. nih.govbohrium.com Such methods would allow for the rapid screening of hemoglobin variants and the efficient testing of the effects of various allosteric modulators. A recently developed method utilizes a 96-well plate format to analyze multiple samples simultaneously. nih.govbohrium.com Another novel approach leverages the Bohr effect and the Soret band bathochromic shift for rapid measurement of hemoglobin-oxygen dissociation. nih.gov

Improved Structural Probes: Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be applied to probe the conformational dynamics of Hb Hinsdale in solution. This method can identify regions of the protein that become more or less flexible as a result of the mutation and upon ligand binding.

Single-Molecule Studies: Advances in single-molecule techniques, such as single-molecule FRET (Förster resonance energy transfer), could one day allow for the direct observation of the conformational changes in individual Hb Hinsdale molecules as they bind and release oxygen.

The application of these and other novel methodologies will not only enhance our understanding of Hb Hinsdale but also contribute to a broader understanding of the molecular basis of hemoglobin function and dysfunction.

Table of Compounds | Compound Name | | --- | | 2,3-diphosphoglycerate | | Asparagine | | Carbon monoxide | | Chloride | | Heme | | Hemoglobin | | Hemoglobin A | | Hemoglobin Hinsdale | | Lysine | | Oxygen |

Q & A

Q. How to design a comparative study between this compound and other β-globin variants (e.g., HbS or HbC)?

  • Methodological Answer : Standardize assay conditions (e.g., temperature, buffer composition) across variants. Use meta-analysis frameworks to pool historical data, adjusting for confounding variables (e.g., patient age, comorbidities). Apply machine learning to identify mutation-specific biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.